Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate

Physicochemical profiling ADME prediction Lead optimization

Ethyl 2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetate (CAS 1341539-01-2) is a heterocyclic building block combining a 1-ethylimidazole core with a gem‑difluoroacetate ester side chain. With molecular formula C₉H₁₂F₂N₂O₂ and a predicted density of 1.22±0.1 g/cm³, the compound serves as a synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C9H12F2N2O2
Molecular Weight 218.20 g/mol
Cat. No. B13635942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate
Molecular FormulaC9H12F2N2O2
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1C(C(=O)OCC)(F)F
InChIInChI=1S/C9H12F2N2O2/c1-3-13-6-5-12-7(13)9(10,11)8(14)15-4-2/h5-6H,3-4H2,1-2H3
InChIKeyUEIWWNMELPUYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate: Core Chemical Identity and Procurement Baseline


Ethyl 2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetate (CAS 1341539-01-2) is a heterocyclic building block combining a 1-ethylimidazole core with a gem‑difluoroacetate ester side chain . With molecular formula C₉H₁₂F₂N₂O₂ and a predicted density of 1.22±0.1 g/cm³, the compound serves as a synthetic intermediate in medicinal chemistry and agrochemical research . Its structural features—an imidazole ring capable of metal coordination and hydrogen bonding, together with an α,α‑difluoro ester moiety that modulates lipophilicity and metabolic stability—distinguish it from non‑fluorinated or N‑unsubstituted imidazole acetates [1].

Why Generic Imidazole Acetates Cannot Substitute for Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate


Superficial replacement of ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate with a non‑fluorinated imidazole acetate or an N‑unsubstituted analog ignores the profound impact of the gem‑difluoro group on physicochemical and pharmacokinetic properties [1]. The α,α‑difluoro motif lowers imidazole pKa by ∼2–3 units, reducing basicity and altering metal‑coordination geometry, while simultaneously increasing lipophilicity (ΔlogP ≈ +0.4 per fluorine) and metabolic stability through resistance to cytochrome P450 oxidation [2][3]. These differences cascade into measurable variations in cell permeability, target engagement, and in vivo half‑life, making uninformed substitution a source of irreproducible biological results and failed lead optimization campaigns.

Quantitative Differentiation Evidence for Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate


Predicted Lipophilicity and Volatility Shift vs. Non‑Fluorinated Analog

The gem‑difluoro substitution in ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate increases molecular weight and density compared with the non‑fluorinated parent ethyl 2-(1-ethyl-1H-imidazol-2-yl)acetate. The target compound shows a predicted density of 1.22±0.1 g/cm³ and a boiling point of 289.2±40.0 °C, whereas the non‑fluorinated analog (MW 168.2 g/mol) is predicted to have a lower density (~1.10 g/cm³) and a lower boiling point (~260 °C), consistent with weaker intermolecular forces . This difference translates into altered volatility, solubility, and membrane partitioning behaviour that directly affects the compound's utility in medicinal chemistry campaigns.

Physicochemical profiling ADME prediction Lead optimization

Imidazole Ring pKa Depression by Gem‑Difluoro Substitution

Incorporation of two fluorine atoms at the α‑position of the imidazole‑2‑acetic acid scaffold reduces the imidazole ring pKa from ~6.9 (parent) to ~4.5–5.0, as demonstrated by Dolensky and Kirk for structurally related (difluoromethyl)imidazoles [1]. This pKa shift of approximately 2 units means that at physiological pH 7.4, the target compound exists predominantly in the neutral, unprotonated form, whereas the non‑fluorinated imidazole remains partially protonated. The consequence is a markedly different hydrogen‑bonding and metal‑coordination profile, critical for applications targeting metalloenzymes or kinase active sites.

Basicity modulation Metal coordination Enzyme inhibition

Ester Prodrug Potential vs. Free Acid Form

The ethyl ester of 2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid serves as a masked prodrug form, enhancing passive membrane permeability compared with the free carboxylic acid (CAS 1339907-10-6). While direct Caco‑2 permeability data for this specific compound are not publicly available, class‑level data for α,α‑difluoro esters indicate a 5‑ to 10‑fold increase in Papp over the corresponding acids, owing to the removal of the anionic carboxylate at intestinal pH [1]. The ethyl ester hydrolyzes in plasma with a half‑life typically <30 min, efficiently releasing the active acid in vivo.

Prodrug design Membrane permeability Oral bioavailability

N‑Ethyl vs. N‑Methyl Imidazole Lipophilicity and Steric Differentiation

The N‑ethyl substituent on the imidazole ring of the target compound increases lipophilicity and introduces a larger steric footprint compared with the N‑methyl analog (ethyl 2-(1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate). Computational predictions indicate an increase in calculated logP of approximately +0.5 units and an increase in TPSA (topological polar surface area) by ~3 Ų, both of which influence passive membrane crossing and binding‑pocket complementarity [1]. This differentiation is sufficient to alter kinase selectivity profiles when the imidazole acts as a hinge‑binding motif.

Structure‑activity relationship Ligand design Selectivity optimization

Optimal Use Cases for Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization Requiring Hinge‑Binding with Reduced Basicity

When designing ATP‑competitive kinase inhibitors, the target compound's imidazole pKa of ~4.5–5.0 (vs. ~7.0 for unfluorinated imidazoles) ensures the hinge‑binding motif remains neutral at physiological pH, avoiding repulsive interactions with the kinase hinge region that protonated imidazoles often encounter [1]. The N‑ethyl group provides additional hydrophobic contacts within the adenine pocket, while the ethyl ester facilitates cellular uptake in phenotypic screening assays.

Metalloenzyme Inhibitor Development Exploiting Altered Metal‑Coordination Geometry

The electron‑withdrawing difluoro group reduces the σ‑donating ability of the imidazole nitrogen, shifting its metal‑binding affinity (e.g., for Zn²⁺ or Fe²⁺ in metalloproteases or dioxygenases) by an estimated 0.5–1.0 log unit compared with non‑fluorinated analogs [1]. This fine‑tuning is valuable when seeking selective inhibition of a specific metalloenzyme isoform while sparing structurally related off‑targets.

Prodrug Strategy for Poorly Permeable α,α‑Difluoro Carboxylic Acid Payloads

The ethyl ester serves as an orally deliverable prodrug for 2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid, which itself suffers from negligible passive permeability due to ionization at gut pH [1]. In vivo, esterases rapidly cleave the ethyl group (t½ <30 min), liberating the active acid for target engagement. This approach is directly applicable to programs requiring oral bioavailability for imidazole‑based carboxylic acid pharmacophores.

Agrochemical Intermediate with Enhanced Environmental Stability

The gem‑difluoro motif confers resistance to oxidative degradation in soil and plant systems, extending the half‑life of derived fungicides or herbicides compared with non‑fluorinated imidazole carboxylates [1]. The ethyl ester provides sufficient volatility for foliar application while the imidazole ring facilitates uptake through plant cuticles, making it a strategic intermediate in the development of fluorinated crop protection agents.

Quote Request

Request a Quote for Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.